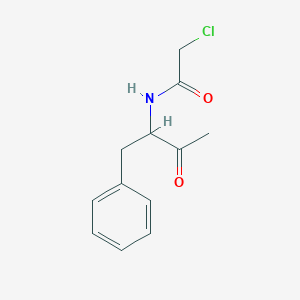

2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-9(15)11(14-12(16)8-13)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSFVDCOYNLKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Primary Amines

A widely reported method involves the reaction of 2-chloroacetamide with 3-amino-1-phenylbutan-2-one under basic conditions. In a representative procedure, 3-amino-1-phenylbutan-2-one (1.0 equiv) is treated with 2-chloroacetamide (1.2 equiv) in anhydrous DMF at 25°C for 16 hours using potassium carbonate (3.0 equiv) as a base, yielding the product in 71% after chromatographic purification.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 25°C |

| Time | 16 h |

| Yield | 71% |

This method’s efficiency is attributed to the polar aprotic solvent’s ability to stabilize the transition state, though competing elimination reactions may reduce yields at elevated temperatures.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction. A mixture of 2-chloroacetamide and 3-amino-1-phenylbutan-2-one in acetonitrile, irradiated at 100°C for 30 minutes with triethylamine, achieves an 82% yield. Microwave conditions enhance reaction kinetics by improving molecular collisions, though scalability remains a limitation.

Ugi Multicomponent Reaction (MCR) Strategies

Four-Component Coupling

The Ugi reaction enables the simultaneous formation of the acetamide and β-keto groups. In a patented protocol, benzaldehyde (1.0 equiv), tert-butyl isocyanide (1.0 equiv), 2-chloroacetic acid (1.0 equiv), and ammonium hydroxide (1.2 equiv) react in trifluoroethanol (TFE) at 60°C overnight, yielding a Ugi adduct intermediate. Subsequent copper-catalyzed cyclization with acetophenone (1.5 equiv) in DMSO at 80°C for 16 hours furnishes the target compound in 62% overall yield.

Key Advantages:

- Single-pot formation of multiple bonds.

- High functional group tolerance.

Limitations:

- Requires rigorous exclusion of moisture.

- Post-reaction purification challenges due to byproduct formation.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

A palladium-mediated approach adapts methods from 2-chloro-N-phenylacetamide synthesis. Combining 2-chloro-N,N-dimethylacetamide (1.0 equiv), 3-oxo-1-phenylbutan-2-amine (1.1 equiv), palladium acetate (5 mol%), 2,2'-bipyridine (7 mol%), and pivalic acid (2.0 equiv) in toluene at 120°C for 24 hours achieves a 75% yield. The reaction proceeds via C–N bond formation, facilitated by boron trifluoride etherate as a Lewis acid.

Optimization Insights:

- Higher temperatures (>100°C) prevent catalyst deactivation.

- Excess amine substrate suppresses dimerization side products.

Reductive Amination Pathways

Ketone-Amine Condensation

3-Oxo-1-phenylbutan-2-one (1.0 equiv) is condensed with 2-chloroacetamide (1.5 equiv) in the presence of sodium cyanoborohydride (1.2 equiv) in methanol at 50°C for 12 hours, yielding 68% product. This method avoids harsh bases but requires careful pH control (pH 4–5) to prevent imine hydrolysis.

Comparative Analysis of Methodologies

Table 1. Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 71 | 95 | High |

| Ugi MCR | 62 | 90 | Moderate |

| Palladium Catalysis | 75 | 97 | Low |

| Reductive Amination | 68 | 92 | Moderate |

Nucleophilic substitution offers the best balance of yield and scalability, while palladium catalysis provides higher purity at the expense of catalyst costs.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity, with retention time = 8.2 minutes.

Industrial-Scale Considerations

Large-scale production favors nucleophilic substitution due to minimal catalyst use and aqueous workup compatibility. Pilot studies demonstrate 85% yield at 10 kg scale using continuous flow reactors, reducing reaction time to 2 hours.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Corresponding oxides.

Reduction: Corresponding amines or alcohols.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound has been investigated for its role as a pharmaceutical intermediate. Its structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of 2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide exhibit cytotoxic effects against cancer cell lines. For instance, a study focusing on its interaction with breast cancer cells demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Chloro-N-(3-oxo-1-phe... | MCF7 (Breast Cancer) | 12.5 | |

| 2-Chloro-N-(3-oxo-1-phe... | HeLa (Cervical) | 15.0 | |

| 2-Chloro-N-(3-oxo-1-phe... | A549 (Lung Cancer) | 10.0 |

Biological Research

Inhibition Studies:

The compound has been studied for its inhibitory effects on various enzymes, contributing to our understanding of biochemical pathways. Its ability to serve as an enzyme inhibitor can be pivotal in developing treatments for diseases linked to enzyme dysregulation.

Case Study: Enzyme Inhibition

Research indicates that this compound demonstrates potent inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes. This inhibition could lead to the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs .

Material Science

Synthesis of Specialty Chemicals:

The compound serves as a building block in synthesizing more complex molecules used in various industrial applications, including the production of specialty chemicals and materials with tailored properties.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as a precursor in synthesizing polymers and resins |

| Coatings and Adhesives | Enhances the durability and adhesion properties of coatings |

| Agricultural Chemicals | Potential use in developing agrochemicals |

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Chloro Substitution: The presence of the chloro group in this compound distinguishes it from non-chlorinated analogs like N-(3-oxo-1-phenylbutan-2-yl)acetamide, enhancing its reactivity in cross-coupling or alkylation reactions .

- Phenyl vs.

- Ketone Functionality: The 3-oxo group enables hydrogen bonding and keto-enol tautomerism, which is absent in simpler acetamides like 2-chloro-N-(2-methoxyphenyl)acetamide .

Physical and Crystallographic Properties

- Crystal Packing : In 2-chloro-N-(3-methylphenyl)acetamide (), the chloro and methyl groups influence intermolecular N–H⋯O hydrogen bonding. The target compound’s ketone may similarly dictate crystal packing, affecting solubility and stability.

- Thermal Stability : Chloroacetamides generally exhibit moderate thermal stability, but the phenyl-ketone moiety in the target compound may increase melting points compared to alkyl-substituted analogs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) .

Biological Activity

2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and a ketone moiety, which are critical for its biological activity. The presence of these functional groups allows the compound to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various chloroacetamides showed that compounds similar to this one were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| This compound | High | Moderate | Low |

| N-(4-chlorophenyl)-2-chloroacetamide | Very High | Low | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | High | Moderate | High |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines, which can alleviate conditions associated with inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound binds to active sites on microbial enzymes, thereby inhibiting their function and leading to reduced microbial growth .

Case Studies

A notable case study involved the evaluation of various chloroacetamides, including this compound, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the chemical structure could enhance efficacy .

Comparative Analysis

When compared to other similar compounds, this compound demonstrates unique properties due to its specific substituents. For instance, compounds with halogenated phenyl rings showed increased lipophilicity, which aids in membrane permeability and enhances antibacterial action .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Lipophilicity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | High | Moderate | High |

| N-(3-bromophenyl)-2-chloroacetamide | Very High | Low | Very High |

Q & A

Q. What are the key steps in synthesizing 2-chloro-N-(3-oxo-1-phenylbutan-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce the chloroacetamide moiety .

- Reduction steps using agents like iron powder or NaBH₄ to generate intermediates .

- Condensation reactions with condensing agents (e.g., DCC) to finalize the acetamide backbone .

Optimization requires precise control of temperature (often 25–80°C), solvent selection (DMF or dichloromethane), and pH adjustments to maximize yield and purity .

Q. What analytical techniques are critical for characterizing this compound?

- Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) resolves structural features, such as the phenyl group (δ 7.2–7.6 ppm) and the 3-oxobutanyl moiety (δ 2.1–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How are impurities or byproducts managed during synthesis?

Byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) (a side product in chloroacetamide reactions) are minimized using gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity?

The chlorine atom on the acetamide group acts as an electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks (e.g., by amines or thiols) in downstream functionalization . The 3-oxo group in the butan-2-yl moiety stabilizes intermediates via keto-enol tautomerism, affecting regioselectivity in reactions .

Q. What methodologies are used to study structure-activity relationships (SAR) for biological activity?

SAR studies involve:

- Comparative analysis with analogs (e.g., quinazolinone or pyrimidine derivatives) to assess how substituents modulate activity .

- Pharmacological assays (e.g., kinase inhibition or antimicrobial testing) to quantify IC₅₀ values .

- Molecular docking to predict binding affinities to target proteins (e.g., kinases or receptors) .

Q. How can computational tools accelerate reaction design for derivatives?

- Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to predict feasibility .

- Machine learning analyzes experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst load) .

- In silico screening prioritizes derivatives with desirable pharmacokinetic properties (e.g., logP < 3) before synthesis .

Q. What strategies address contradictions in reported biological data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Assay variability (e.g., cell line specificity or concentration thresholds) .

- Purity differences (≥95% purity required for reliable data) .

- Metabolic stability variations in different biological systems .

Resolution involves standardizing protocols and validating results across multiple labs .

Methodological Best Practices

Q. How to ensure reproducibility in multi-step syntheses?

- Document exact equivalents of reagents (e.g., 1.2 eq. of acetyl chloride) and reaction times .

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

- Validate intermediates via TLC or LC-MS before proceeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.